molecular formula C27H25N3O3 B14940508 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2-(methoxymethyl)-3-(4-methoxyphenyl)-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B14940508
M. Wt: 439.5 g/mol
InChI Key: WKSNDAZUMOFOJB-CMDGGOBGSA-N
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Description

The compound 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a synthetic pyrazoloquinazolinone derivative characterized by a bicyclic core structure fused with a pyrazole ring. Key structural features include:

  • A methoxymethyl group at position 2, which enhances solubility and steric bulk.
  • An (E)-2-phenylvinyl substituent at position 8, introducing conjugation and planar geometry that may influence binding affinity or photophysical properties.

This compound belongs to a broader class of pyrazolo[1,5-a]quinazolinones, which are studied for diverse applications, including medicinal chemistry (e.g., anticonvulsant, analgesic agents) and materials science (e.g., uranium adsorption). Its synthesis likely follows protocols similar to related derivatives, involving cyclization of enaminones with substituted aminopyrazoles under catalytic or ultrasonic conditions.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

2-(methoxymethyl)-3-(4-methoxyphenyl)-8-[(E)-2-phenylethenyl]-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C27H25N3O3/c1-32-17-23-26(20-10-12-21(33-2)13-11-20)27-28-16-22-24(30(27)29-23)14-19(15-25(22)31)9-8-18-6-4-3-5-7-18/h3-13,16,19H,14-15,17H2,1-2H3/b9-8+

InChI Key

WKSNDAZUMOFOJB-CMDGGOBGSA-N

Isomeric SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)/C=C/C5=CC=CC=C5

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C=CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxymethyl group: This step involves the use of methoxymethyl chloride in the presence of a base.

    Addition of the 4-methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Incorporation of the phenylvinyl group: This step involves a Heck reaction using a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-3-(4-methoxyphenyl)-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxymethyl and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications of 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

This compound is a complex organic compound with the molecular formula C27H25N3O3C_{27}H_{25}N_3O_3 and a molecular weight of 439.5 g/mol. It belongs to the pyrazoloquinazoline class, which is known for a variety of biological activities. This compound combines a quinazoline backbone with methoxy and phenyl substituents, enhancing its potential interaction with biological targets.

Potential Applications

This compound has several scientific research applications:

  • Chemistry: It can be employed as a building block in the synthesis of more complex molecules.
  • Biology: It can potentially be used as a probe for studying biological pathways.
  • Medicine: It is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry: It can be used in the development of new materials with specific properties.

Chemical Reactions

This compound can undergo various types of chemical reactions:

  • Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The methoxymethyl and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents.

Table: Common Reagents, Conditions, and Major Products Formed

ReactionReagents and ConditionsMajor Products Formed
OxidationPotassium permanganate in acidic or basic mediumCarboxylic acids or ketones
ReductionHydrogen gas with palladium on carbonAlcohols or alkanes
SubstitutionHalogenating agents like thionyl chlorideFormation of halogen derivatives

Related Compounds

Examples of similar compounds include:

  • 2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position 2: Methoxymethyl (target) vs. Methyl groups (e.g., ) simplify synthesis but reduce steric flexibility.

Substituent Position 3 :

  • 4-Methoxyphenyl (target) vs. phenyl () or 4-fluorophenyl (): Methoxy groups enhance electron density, possibly favoring interactions with biological targets. Fluorophenyl groups improve metabolic stability via halogen bonding.

Substituent Position 8: (E)-2-Phenylvinyl (target) vs. Thienyl groups may modulate redox properties.

Dimethyl Modifications (Position 8,8) :

  • 8,8-Dimethyl derivatives (e.g., ) exhibit rigidified ring structures, enhancing thermal stability and simplifying crystallization.

Spectroscopic Characterization

  • 1H/13C NMR : Aromatic protons in the target compound’s 4-methoxyphenyl group would resonate at δ 6.99–7.76 ppm (similar to ), while the (E)-vinyl group shows characteristic coupling constants (J ≈ 16 Hz for trans configuration).
  • IR: Expected C=O stretch near 1672 cm⁻¹ (quinazolinone core) and C-O stretches from methoxy groups.

Biological Activity

The compound 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (CAS Number: 932208-24-7) belongs to the pyrazoloquinazoline class, which is known for a variety of biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H25N3O3C_{27}H_{25}N_{3}O_{3}, with a molecular weight of 439.5 g/mol. Its structure features a quinazoline backbone alongside methoxy and phenyl substituents that are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC27H25N3O3
Molecular Weight439.5 g/mol
CAS Number932208-24-7

Synthesis

The synthesis of this compound can be achieved through multi-component reactions involving various arylhydrazone derivatives and carbonyl compounds. Such methods have been shown to yield high-purity products suitable for biological testing .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]quinazoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from similar frameworks showed varying degrees of inhibition against A549 (lung cancer), HT-29 (colorectal cancer), and U87MG (glioblastoma) cell lines using the MTT assay. Notably, compounds with electron-withdrawing groups like chlorine exhibited enhanced cytotoxicity .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Notes
10cA54915.2High inhibition
10fHT-2912.5High inhibition
10iU87MG20.0Moderate inhibition

Antiviral Activity

In addition to anticancer properties, certain derivatives have shown antiviral activity against a range of viruses including herpes simplex virus and influenza strains. For example, compound 3d was reported to inhibit viral replication in Vero cell cultures against several viruses including para influenza-3 and Coxsackie virus B4 .

Table 2: Antiviral Activity Results

Compound IDVirus TypeIC50 (µM)Efficacy
3dPara influenza-3 virus5.0Effective
3dCoxsackie virus B47.0Effective

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer proliferation and viral replication pathways. The presence of methoxy groups enhances lipophilicity, aiding in cellular uptake and interaction with intracellular targets.

Case Studies

A notable case study involved the evaluation of a series of pyrazolo[1,5-a]quinazoline derivatives where compounds similar to the target compound were tested against multiple cancer cell lines. The results indicated that modifications in substituents significantly influenced the biological activity, suggesting that further structural optimization could lead to more potent anticancer agents .

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